1-Azido-4,4-diethoxybutan-2-ol
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Overview
Description
1-Azido-4,4-diethoxybutan-2-ol is an organic compound characterized by the presence of an azide group (-N₃) and two ethoxy groups (-OCH₂CH₃) attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-4,4-diethoxybutan-2-ol can be synthesized through a multi-step process involving the conversion of alcohols to azides. One common method involves the use of triphenylphosphine and iodine in the presence of sodium azide. The reaction typically proceeds in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure efficiency and scalability. The use of recyclable catalysts, such as Amberlyst-15, can facilitate the direct azidation of alcohols .
Chemical Reactions Analysis
Types of Reactions: 1-Azido-4,4-diethoxybutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or tosylates.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can engage in [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for Huisgen 1,3-dipolar cycloaddition reactions.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
1-Azido-4,4-diethoxybutan-2-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Azido-4,4-diethoxybutan-2-ol primarily involves its azide group, which can undergo nucleophilic substitution and cycloaddition reactions. The azide group acts as a nucleophile, attacking electrophilic centers in substrates to form new chemical bonds. In cycloaddition reactions, the azide group participates in [3+2] cycloadditions with alkynes, forming stable triazole rings .
Comparison with Similar Compounds
1-Azido-2-propanol: Similar in structure but with a shorter carbon chain.
1-Azido-3,3-diethoxypropan-2-ol: Similar in structure but with different positioning of the ethoxy groups.
1-Azido-4,4-dimethoxybutan-2-ol: Similar in structure but with methoxy groups instead of ethoxy groups.
Uniqueness: 1-Azido-4,4-diethoxybutan-2-ol is unique due to its specific combination of an azide group and two ethoxy groups, which confer distinct reactivity and solubility properties. This makes it particularly useful in applications requiring selective azidation and subsequent functionalization .
Properties
CAS No. |
138851-99-7 |
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Molecular Formula |
C8H17N3O3 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-azido-4,4-diethoxybutan-2-ol |
InChI |
InChI=1S/C8H17N3O3/c1-3-13-8(14-4-2)5-7(12)6-10-11-9/h7-8,12H,3-6H2,1-2H3 |
InChI Key |
UQBUBMCKURLHBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(CN=[N+]=[N-])O)OCC |
Origin of Product |
United States |
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